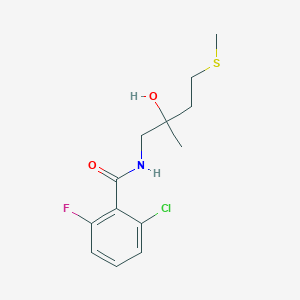![molecular formula C23H23N5O4 B2529977 Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate CAS No. 878452-10-9](/img/no-structure.png)
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of purine, which is a building block of DNA and RNA. This compound has been shown to have promising properties that make it suitable for use in a variety of research applications.
科学的研究の応用
Reactions and Synthesis
The study by Chauncey and Grundon (1990) delves into the reactions of heterocyclic quinone methides, exploring the synthesis and dimerization of quinolinediones, which share structural similarities with the benzyl compound . This research contributes to the understanding of heterocyclic compound reactions, which are fundamental in organic synthesis and pharmaceutical development (Chauncey & Grundon, 1990).
Catalysis and Carbonylation Reactions
Li, Wang, and Wu (2018) developed a novel procedure for the carbonylative transformation of benzyl amines, utilizing dimethyl carbonate as a solvent and palladium as a catalyst. This research highlights the versatility of palladium-catalyzed reactions in synthesizing complex organic molecules, which could include derivatives of the specified benzyl compound (Li, Wang, & Wu, 2018).
Nonlinear Optical Materials
Lee and Park (2002) synthesized novel polyurethanes containing nonlinear optical chromophores, showcasing the potential of incorporating benzyl derivatives into materials with advanced optical properties. This research is pivotal for developing new materials for optical applications, including telecommunications and data processing (Lee & Park, 2002).
Synthetic Methodologies
The work of Gilligan and Krenitsky (1994) on the dealkoxycarbonylation of a malonate derivative sheds light on reaction mechanisms and synthetic strategies that could be applicable to the synthesis and modification of benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate derivatives. Understanding these mechanisms is crucial for developing new synthetic routes in organic chemistry (Gilligan & Krenitsky, 1994).
Metal-Organic Frameworks
Chen et al. (2003) explored the synthesis of a photoluminescent metal-organic polymer using zinc and mixed carboxylates. This study demonstrates the potential for creating metal-organic frameworks (MOFs) using benzyl derivatives, which could have applications in catalysis, gas storage, and separation technologies (Chen et al., 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate involves the condensation of 3-methylaniline with 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid, followed by benzyl esterification of the resulting product.", "Starting Materials": [ "3-methylaniline", "8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid", "benzyl alcohol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diethyl ether", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylaniline (1.0 equiv) and 8-formyl-1,3-dimethyl-2,6-dioxopurine-7-acetic acid (1.1 equiv) in dichloromethane and add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting product in diethyl ether and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in ethyl acetate and add benzyl alcohol (1.2 equiv) and DCC (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 5: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 6: Dissolve the resulting product in ethyl acetate and wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate as a white solid." ] } | |
CAS番号 |
878452-10-9 |
分子式 |
C23H23N5O4 |
分子量 |
433.468 |
IUPAC名 |
benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25) |
InChIキー |
AQTWGVDVSKIHID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




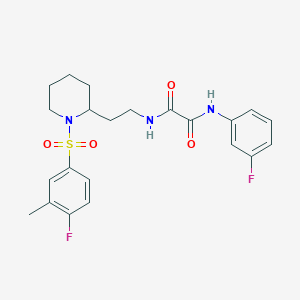
![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)
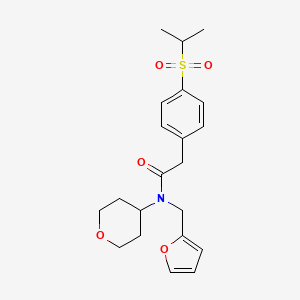
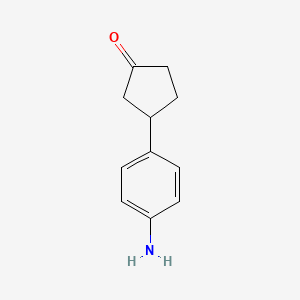
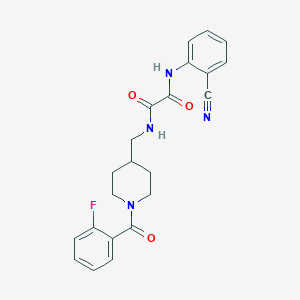
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
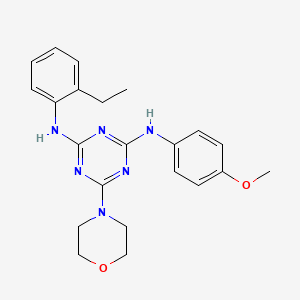
![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
